molecular formula C18H25N3OS B11072362 6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

Cat. No.: B11072362
M. Wt: 331.5 g/mol
InChI Key: FKMQPNLAOTYLQI-UHFFFAOYSA-N
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Description

6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pyrano[3,4-c]pyridine core, and a cyanide group

Preparation Methods

The synthesis of 6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrano[3,4-c]pyridine core, followed by the introduction of the isopropylsulfanyl group and the pyrrolidine ring. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to primary amines under specific conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyanide group suggests potential interactions with cytochrome c oxidase, an enzyme involved in cellular respiration. The pyrrolidine ring and pyrano[3,4-c]pyridine core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyrano[3,4-c]pyridine derivatives. Compared to these, 6-(isopropylsulfanyl)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is unique due to the presence of the isopropylsulfanyl group and the cyanide moiety. These functional groups may impart distinct chemical reactivity and biological activity. Similar compounds include:

  • Pyrrolidine derivatives with different substituents.
  • Pyrano[3,4-c]pyridine compounds with various functional groups.

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

3,3-dimethyl-6-propan-2-ylsulfanyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C18H25N3OS/c1-12(2)23-17-14(10-19)13-9-18(3,4)22-11-15(13)16(20-17)21-7-5-6-8-21/h12H,5-9,11H2,1-4H3

InChI Key

FKMQPNLAOTYLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N

Origin of Product

United States

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